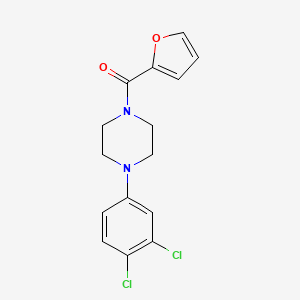

![molecular formula C16H16N4OS B5565213 6-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5565213.png)

6-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the family of imidazo[2,1-b][1,3]thiazoles, a class of compounds known for their unique structural and chemical properties. These compounds have been explored for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles typically involves the cyclization of thioamides and α-halo ketones or the reaction of 2-aminothiazoles with α-bromo ketones. Variations in the starting materials and reaction conditions allow for the synthesis of a wide range of derivatives with different substituents attached to the imidazo[2,1-b][1,3]thiazole core (Syed, Alagwadi, & Alegaon, 2013).

Scientific Research Applications

Synthesis and Structural Studies

Research has been conducted on the synthesis and structural analysis of compounds derived from imidazo[2,1-b][1,3]thiazole, including studies on their conformational behavior and crystal structures. These studies provide insights into the molecular framework and potential bioactive conformations of such compounds, highlighting their versatility in drug design and development (Whelan et al., 1995).

Biological Activity and Applications

Several derivatives of imidazo[2,1-b][1,3]thiazole have been synthesized and tested for various biological activities, demonstrating their potential as therapeutic agents. For instance, compounds bearing the imidazo[2,1-b]thiazole scaffold have shown cytotoxic activity against human cancer cell lines, suggesting their applicability in cancer research and therapy (Ding et al., 2012).

Environmental and Agricultural Research

Research on the biotransformation of thianicotinyl neonicotinoid insecticides has explored the metabolism of compounds with similar molecular substituents by bacteria, indicating the relevance of these chemical structures in environmental science and pest management (Dai et al., 2010).

Heterocyclic Chemistry and Synthetic Applications

The imidazo[2,1-b][1,3]thiazole core is a key structure in heterocyclic chemistry, with studies detailing its incorporation into diverse heterocycles. These syntheses contribute to the development of new pharmaceuticals and materials science, showcasing the chemical versatility and application breadth of this scaffold (Katritzky et al., 2000).

Mechanism of Action

Flow cytometry analysis proved that the compound-treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis . Additionally, in silico molecular docking approaches were carried out to confirm the experimental observations and investigate the efficacy of the compound .

Safety and Hazards

The compound displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line . This suggests that the compound may have potential as an anticancer agent with minimal side effects.

Future Directions

The compound shows promise as a potential anticancer agent, but further studies are needed to confirm its efficacy and safety . The challenge for researchers is to design new anticancer drugs that will be more selective for cancer cells, and thus have lesser side effects . The compound’s selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM) suggests potential for future research in this area .

properties

IUPAC Name |

imidazo[2,1-b][1,3]thiazol-6-yl-(2-pyridin-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c21-15(13-11-19-9-10-22-16(19)18-13)20-8-4-2-6-14(20)12-5-1-3-7-17-12/h1,3,5,7,9-11,14H,2,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGGKIYJPJOHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CC=CC=N2)C(=O)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[2-(2-Pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5565148.png)

![5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)

![N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine](/img/structure/B5565158.png)

![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5565168.png)

![3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5565176.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5565187.png)

![((1S)-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-methyl-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5565194.png)

![2-[(4-chlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565199.png)

![4-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565201.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5565235.png)

![2-hydroxy-N-{rel-(3R,4S)-1-[(4-methoxy-2-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5565245.png)